Roscovitine

描述

R-roscovitine (Seliciclib or CYC202) is a cyclin-dependent kinase (CDK) inhibitor that preferentially inhibits multiple enzyme targets including CDK2, CDK7 and CDK9, which alter the growth phase of treated cells. Developed by Cyclacel, seliciclib is being researched for the treatment of non-small cell lung cancer (NSCLC), leukemia, HIV infection, herpes simplex infection, and the mechanisms of chronic inflammation disorders.

Seliciclib has been reported in Ophioparma ventosa with data available.

Seliciclib is an orally available small molecule and cyclin-dependent kinase (CDK) inhibitor with potential apoptotic and antineoplastic activity. CDKs, serine/threonine kinases that play an important role in cell cycle regulation, are overexpressed in various malignancies. Seliciclib primarily inhibits CDK 2, 7, and 9 by competing for the ATP binding sites on these kinases, leading to a disruption of cell cycle progression. In addition, this agent seems to interfere with CDK-mediated phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby inhibiting RNA polymerase II-dependent transcription. This may lead to the down-regulation of anti-apoptotic factors, such as myeloid cell leukemia sequence 1 (Mcl-1), a protein crucial for the survival of a range of tumor cell types. The down-regulation of anti-apoptotic factors may lead to an induction of apoptosis, thereby further contributing to seliciclib's antiproliferative effects.

SELICICLIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

A purine derivative and competitive inhibitor of CYCLIN-DEPENDENT KINASES that has therapeutic potential as an antineoplastic and antiviral agent.

属性

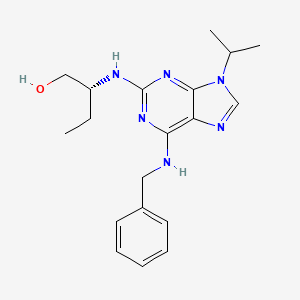

IUPAC Name |

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171928 | |

| Record name | Seliciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-46-6 | |

| Record name | Roscovitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seliciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seliciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | roscovitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Seliciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Roscovitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine, also known as Seliciclib or CYC202, is a small molecule 2,6,9-trisubstituted purine (B94841) analogue that has garnered significant interest in the scientific community for its potent and selective inhibition of cyclin-dependent kinases (CDKs).[1][2] Initially identified for its ability to block the cell cycle, further research has elucidated its multifaceted mechanism of action, which also encompasses the induction of apoptosis and the inhibition of transcription. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Molecular Target: Cyclin-Dependent Kinases

This compound exerts its primary effects by competitively inhibiting the ATP-binding pocket of several key cyclin-dependent kinases.[1][2] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby halting the processes they regulate. This compound exhibits a high degree of selectivity for a specific subset of CDKs, with significantly lower activity against other kinase families.[1][3]

Kinase Selectivity Profile

The inhibitory activity of this compound has been extensively characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing minimal inhibition of CDK4 and CDK6.[1][4][5]

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 0.65[4][6] |

| CDK2/cyclin A | 0.7[4][6] |

| CDK2/cyclin E | 0.7[4][6] |

| CDK5/p35 | 0.16 - 0.2[4][6] |

| CDK7/cyclin H | ~0.7[1] |

| CDK9/cyclin T | ~0.4[1] |

| CDK4/cyclin D1 | >100[1][6] |

| CDK6/cyclin D2 | >100[6] |

| ERK1 | 34[6] |

| ERK2 | 14[4][6] |

Table 1: In vitro inhibitory activity of this compound against various kinases. This table summarizes the IC50 values of this compound for its primary CDK targets and other selected kinases, highlighting its selectivity profile.

Downstream Cellular Effects

The inhibition of specific CDKs by this compound triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis. These effects are interconnected and contribute to the overall anti-proliferative activity of the compound.

Cell Cycle Arrest

By targeting CDK1 and CDK2, which are crucial for the G1/S and G2/M transitions, this compound effectively halts cell cycle progression.[1][2] The specific phase of arrest can vary depending on the cell type, concentration of this compound, and duration of treatment.[2]

Quantitative Analysis of Cell Cycle Arrest:

Treatment of various cancer cell lines with this compound leads to a significant accumulation of cells in the G1 and G2/M phases of the cell cycle. For example, in glioblastoma A172 cells, a dose-dependent increase in the G2/M fraction was observed after 72 hours of incubation.[7] Similarly, in rabbit retinal pigment epithelial cells, this compound treatment resulted in an accumulation of cells in the S and G2/M phases.[8]

| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| A172 (Glioblastoma) | 0 (Control) | 72 | 70.6 | - | 26.9 |

| 100 | 72 | 28.8 | - | 54.5 | |

| G28 (Glioblastoma) | 0 (Control) | 72 | 41.5 | - | 57.6 |

| 100 | 72 | 24.1 | - | 55.4 |

Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines. This table presents representative data on the percentage of cells in different phases of the cell cycle after treatment with this compound, demonstrating its ability to induce cell cycle arrest.[7]

Induction of Apoptosis

A key mechanism contributing to the anti-cancer activity of this compound is its ability to induce programmed cell death, or apoptosis. This is achieved through multiple pathways, primarily linked to the inhibition of transcriptional CDKs (CDK7 and CDK9).

CDK7 and CDK9 are essential components of the transcription machinery, responsible for phosphorylating the C-terminal domain of RNA polymerase II (RNAPII). By inhibiting these kinases, this compound effectively suppresses the transcription of genes with short-lived mRNA and protein products.[9] A critical target in this regard is the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1). The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.

This compound has also been shown to modulate the expression of other key regulators of apoptosis. Studies have reported the downregulation of anti-apoptotic proteins such as Bcl-2, survivin, and XIAP.[2] Conversely, an upregulation of the tumor suppressor protein p53 has been observed in some cell lines, which can further contribute to the apoptotic response.[2][10] In certain contexts, an increase in the pro-apoptotic protein Bax has also been noted.[8]

Quantitative Analysis of Apoptosis Induction:

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines using methods such as Annexin V staining followed by flow cytometry. For instance, in chronic lymphocytic leukemia (B-CLL) cells, 20 µM this compound induced apoptosis in a significant portion of the cell population.[11]

| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells |

| B-CLL | 20 | - | Significant increase |

| A172 (Glioblastoma) | 100 | 72 | 16.7 |

| 100 | 96 | 55.1 |

Table 3: Quantification of Apoptosis Induced by this compound. This table provides examples of the percentage of apoptotic cells in different cancer cell lines following treatment with this compound.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDKs.

Materials:

-

Recombinant active CDK/cyclin complexes (e.g., CDK2/Cyclin A)

-

Histone H1 (or other suitable substrate)

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

10 mM Magnesium Acetate

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired duration.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V Staining

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13][14][15]

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).[16][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Figure 1: this compound's core mechanism of action.

Figure 2: Workflow for in vitro kinase inhibition assay.

Figure 3: Workflow for cell cycle analysis.

Figure 4: Workflow for apoptosis assay.

References

- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]

- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cyclin-dependent kinase inhibitor this compound inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound up-regulates p53 protein and induces apoptosis in human HeLaS(3) cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase inhibitor this compound induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Roscovitine: A Technical Guide to its Primary Cyclin-Dependent Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small molecule inhibitor of several cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine (B94841) analog, it exerts its biological effects by competing with ATP for the binding site in the catalytic cleft of these kinases.[1][2] This competitive inhibition halts the phosphorylation of downstream substrates, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][3] this compound's selectivity for a subset of CDKs makes it a valuable tool for studying cellular processes and a potential therapeutic agent in oncology and other disease areas.[3][4] This technical guide provides an in-depth overview of the primary CDK targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Primary CDK Targets of this compound

This compound exhibits a distinct selectivity profile, primarily targeting a subset of CDKs involved in cell cycle progression and transcriptional regulation. Its most potent inhibitory activity is directed towards CDK1, CDK2, CDK5, CDK7, and CDK9.[1][5] Conversely, it is a poor inhibitor of CDK4 and CDK6.[1][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary CDK targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values of this compound for its key CDK targets.

| CDK Target | Cyclin Partner | IC50 (µM) |

| CDK1 (cdc2) | Cyclin B | 0.65 - 2.7 |

| CDK2 | Cyclin A | 0.7 |

| CDK2 | Cyclin E | 0.1 - 0.7 |

| CDK5 | p35 | 0.16 - 0.2 |

| CDK7 | Cyclin H | 0.49 - 0.5 |

| CDK9 | Cyclin T1 | ~0.79 - 0.8 |

| CDK4 | Cyclin D1 | >100 |

| CDK6 | Cyclin D3 | >100 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzymes.

Key Signaling Pathways Modulated by this compound

The inhibition of its primary CDK targets by this compound leads to the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Cell Cycle Regulation

By inhibiting CDK1 and CDK2, this compound directly interferes with the machinery that drives the cell cycle.[1] Inhibition of CDK2/Cyclin E and CDK2/Cyclin A complexes prevents the G1/S phase transition, while inhibition of CDK1/Cyclin B blocks entry into mitosis (G2/M transition).[1] This leads to cell cycle arrest at these checkpoints.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[6] It achieves this by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[6] This prevention of IκBα phosphorylation and subsequent degradation keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.[6][7]

p53 Signaling Pathway

This compound can induce the accumulation and activation of the tumor suppressor protein p53.[8][9] This is thought to occur through the inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[10] By inhibiting CDK9, this compound blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a general inhibition of transcription.[8][10] This transcriptional stress is a known trigger for p53 stabilization and activation, which in turn can lead to apoptosis.[8][9]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on the activity of a specific CDK.

Objective: To quantify the IC50 value of this compound against a specific CDK/cyclin complex.

Materials:

-

Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)

-

Specific substrate (e.g., Histone H1)

-

This compound (serial dilutions)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

-

P81 phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant CDK/cyclin complex, the substrate, and varying concentrations of this compound in the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding a solution containing ATP (radiolabeled or unlabeled).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Separation and Quantification:

-

Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay (SDS-PAGE): Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be detected by autoradiography (if using [γ-³²P]ATP) or by using a phospho-specific antibody followed by Western blotting.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control (e.g., DMSO) for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound.

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins within the CDK signaling pathways following this compound treatment.

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream substrates (e.g., Rb) and the expression levels of key pathway proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-p53, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Analyze the changes in protein expression or phosphorylation levels relative to loading controls (e.g., β-actin or GAPDH).

Conclusion

This compound is a well-characterized CDK inhibitor with a defined selectivity profile, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9. Its ability to modulate key signaling pathways involved in cell cycle control, inflammation, and apoptosis underscores its potential as both a research tool and a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to further elucidate its mechanisms of action in various biological contexts. The provided visualizations of the affected signaling pathways offer a clear conceptual understanding of the downstream consequences of this compound's primary CDK inhibition. This comprehensive technical overview serves as a valuable resource for professionals in the fields of cancer research, drug discovery, and molecular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. R-Roscovitine simultaneously targets both the p53 and NF-kappaB pathways and causes potentiation of apoptosis: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cyclin-dependent kinase inhibitor this compound inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of p53 by this compound-mediated suppression of MDM2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional p53 in cells contributes to the anticancer effect of the cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Roscovitine's Impact on Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on these crucial cell cycle regulators, this compound effectively halts cell cycle progression and can induce apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on various phases of the cell cycle, and detailed protocols for key experimental analyses. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound as a research tool and explore its therapeutic potential.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, making the proteins that control the cell cycle, particularly cyclin-dependent kinases (CDKs), attractive targets for therapeutic intervention. This compound has emerged as a significant tool in cell cycle research and as a potential anti-cancer agent due to its selective inhibition of key CDKs.[1][2] This guide delves into the core aspects of this compound's interaction with the cell cycle machinery.

Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding pocket of several CDKs.[2] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the progression of the cell cycle at various checkpoints. The primary targets of this compound are CDK1, CDK2, CDK5, CDK7, and CDK9.[2] It is a poor inhibitor of CDK4 and CDK6.[2] The inhibitory effects of this compound are reversible.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The potency of this compound's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific CDK-cyclin complex. The anti-proliferative effects also differ across various cancer cell lines.

Table 1: this compound IC50 Values for Cyclin-Dependent Kinases

| CDK/Cyclin Complex | IC50 (µM) |

| CDK1/Cyclin B | 0.65 |

| CDK2/Cyclin A | 0.7 |

| CDK2/Cyclin E | 0.7 |

| CDK5/p25 | 0.16 |

| CDK7/Cyclin H | 0.46 |

| CDK9/Cyclin T1 | 0.60 |

| CDK4/Cyclin D1 | >100 |

| CDK6/Cyclin D3 | >100 |

Data compiled from multiple sources.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in A172 Glioblastoma Cells (72h treatment)

| This compound (µM) | % G1/S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| 0 (Control) | 70.6 | 26.9 | 2.5 |

| 10 | Not Specified | 29.7 | 4.4 |

| 25 | Not Specified | 37.8 | 3.9 |

| 50 | Not Specified | 48.2 | 8.7 |

| 100 | 28.8 | 54.5 | 16.7 |

Data adapted from a study on A172 glioblastoma cells.[3]

Impact on Cell Cycle Checkpoints

This compound's inhibition of specific CDKs leads to cell cycle arrest at different phases, primarily the G1/S and G2/M transitions. The specific checkpoint at which arrest occurs can be dependent on the cell type, this compound concentration, and duration of treatment.[2]

G1/S Transition Arrest

The transition from the G1 to the S phase is primarily regulated by the activity of CDK2/Cyclin E complexes. These complexes phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. This compound's inhibition of CDK2 prevents the hyperphosphorylation of pRb, keeping it in its active, E2F-bound state. This blocks the G1/S transition.

References

Roscovitine's Role in Inhibiting Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roscovitine, a small molecule inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in cancer research and drug development due to its potent anti-proliferative and pro-apoptotic activities. A primary mechanism underpinning these effects is its ability to potently inhibit transcription. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its transcriptional inhibitory effects, focusing on its interaction with key cellular machinery. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Transcriptional Inhibition

This compound, also known as Seliciclib or CYC202, is a purine (B94841) analog that functions as a competitive inhibitor at the ATP-binding site of several CDKs.[1][2] Its role in transcription inhibition is primarily mediated through its potent activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9) .[3][4]

These two kinases are integral components of the basal transcription machinery:

-

CDK7 , as part of the general transcription factor TFIIH, is responsible for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) at serine 5 (Ser5).[3][5] This phosphorylation event is a critical step for transcription initiation and promoter clearance.

-

CDK9 , the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the RNAP II CTD at serine 2 (Ser2).[3][6] This modification is essential for the transition from abortive to productive transcription elongation and the release of paused RNAP II from promoter-proximal regions.

By inhibiting CDK7 and CDK9, this compound effectively prevents the sequential phosphorylation of the RNAP II CTD.[6] This leads to a global reduction in transcription, as RNAP II is unable to efficiently initiate and elongate mRNA transcripts. The consequence of this widespread transcriptional arrest is the rapid downregulation of messenger RNAs (mRNAs) and proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 .[4][7][8] The depletion of Mcl-1 is a key factor in the induction of apoptosis observed in many cancer cell lines treated with this compound.[4]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against various cyclin-dependent kinases has been determined through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

| Target CDK Complex | IC50 (µM) | References |

| CDK1/cyclin B | 0.65 | [9] |

| CDK2/cyclin A | 0.7 | [9] |

| CDK2/cyclin E | 0.1 - 0.7 | [3][9] |

| CDK5/p35 | 0.16 - 0.2 | [9] |

| CDK7/cyclin H | 0.36 - 0.8 | [3] |

| CDK9/cyclin T1 | ~0.79 - 0.81 | [3] |

| CDK4/cyclin D1 | >100 | [10] |

| CDK6/cyclin D2 | >100 | [11] |

| ERK1 | 34 | [11] |

| ERK2 | 14 | [11] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on transcription.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is designed to assess the phosphorylation status of the RNAP II CTD at Serine 2 and Serine 5 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 5-60 µM) or a vehicle control (DMSO) for the desired time period (e.g., 2, 4, 6, 12, 24 hours).[6][12]

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the large RPB1 subunit of RNAP II.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for:

-

Phospho-RNAP II CTD (Ser2)

-

Phospho-RNAP II CTD (Ser5)

-

Total RNAP II (RPB1)

-

A loading control (e.g., GAPDH or β-actin)

-

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

4. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-specific signals to the total RNAP II signal.

Real-Time Quantitative PCR (RT-qPCR) for Mcl-1 mRNA Levels

This protocol measures the change in Mcl-1 mRNA expression following this compound treatment.

1. Cell Treatment and RNA Isolation:

-

Treat cells with this compound as described in the Western Blot protocol.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[11]

2. DNase Treatment and Reverse Transcription:

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[11]

3. qPCR:

-

Prepare a qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for Mcl-1 and a reference gene (e.g., GAPDH, ACTB)

-

A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix

-

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for Mcl-1 and the reference gene.

-

Calculate the relative expression of Mcl-1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.[14]

In Vitro Kinase Assay for CDK7/CDK9 Inhibition

This assay directly measures the inhibitory effect of this compound on the kinase activity of CDK7 and CDK9.

1. Reagents and Setup:

-

Recombinant active CDK7/cyclin H and CDK9/cyclin T1 enzymes.

-

A suitable substrate (e.g., a peptide containing the RNAP II CTD consensus sequence).

-

ATP (including radiolabeled [γ-³²P]ATP or a system for non-radioactive detection).

-

Kinase assay buffer.

-

A serial dilution of this compound.

2. Kinase Reaction:

-

In a microplate, combine the kinase, substrate, and this compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).[15]

3. Detection of Kinase Activity:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the ADP produced to ATP, which is then used to generate a luminescent signal.[16]

4. Data Analysis:

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cultured cells.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

2. Incubation:

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

3. Viability Measurement:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a specific wavelength.[4]

-

ATP-Based Assay (e.g., CellTiter-Glo®): Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[4]

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Transcription Inhibition

Caption: this compound inhibits CDK7 and CDK9, preventing RNAP II phosphorylation and blocking transcription.

Experimental Workflow for Investigating this compound's Effect on Transcription

Caption: Workflow for characterizing this compound's transcriptional inhibition effects.

Conclusion

This compound serves as a powerful pharmacological tool for the study of transcription and a promising candidate for anti-cancer therapies. Its well-defined mechanism of action, centered on the inhibition of CDK7 and CDK9, provides a clear rationale for its observed biological effects. By disrupting the fundamental process of transcription, this compound triggers a cascade of events culminating in cell cycle arrest and apoptosis, particularly in cells reliant on the rapid turnover of key survival proteins. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound and other transcription-targeting therapeutics.

References

- 1. The cyclin-dependent kinase inhibitor this compound inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgill.ca [mcgill.ca]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture of Roscovitine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and mechanism of action of Roscovitine (also known as Seliciclib or CYC202), a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound's inhibitory activity and offers detailed protocols for key experimental assays.

Core Chemical Identity

This compound is a 2,6,9-trisubstituted purine (B94841) analog.[3][4] Its systematic IUPAC name is (2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol.[1] The compound has a molecular formula of C₁₉H₂₆N₆O and a molecular weight of 354.45 g/mol .[1][5] this compound is a white crystalline powder soluble in DMSO and ethanol.[1][6]

Mechanism of Action: A Competitive Inhibition of Cyclin-Dependent Kinases

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic cleft of CDKs.[1][3][5] This binding action prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity.[7] This targeted inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1]

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits high selectivity for a subset of CDKs, with potent inhibitory action against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][7] Conversely, it shows significantly weaker activity against CDK4 and CDK6.[1] The half-maximal inhibitory concentrations (IC₅₀) of this compound against various CDK complexes are summarized below.

| Kinase Target | IC₅₀ (µM) |

| CDK1/cyclin B | 0.65 |

| CDK2/cyclin A | 0.7 |

| CDK2/cyclin E | 0.1 - 0.7 |

| CDK4/cyclin D1 | >100 |

| CDK5/p25 | 0.16 - 0.2 |

| CDK6/cyclin D3 | >100 |

| CDK7/cyclin H | 0.46 - 0.49 |

| CDK9/cyclin T1 | 0.6 - 0.79 |

| ERK1 | 34 |

| ERK2 | 14 |

| Table 1: IC₅₀ values of this compound against a panel of kinases, compiled from multiple studies.[1][8][9][10][11] |

Visualizing the Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound. By inhibiting the kinase activity of CDK1/Cyclin B and CDK2/Cyclin E complexes, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G1/S and G2/M checkpoints.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay for IC₅₀ Determination

This assay quantifies the direct inhibitory effect of this compound on the activity of a specific CDK.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Kinase substrate (e.g., Histone H1)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, the recombinant CDK/cyclin complex, and the kinase substrate.

-

Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

IC₅₀ Calculation: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Western Blot Analysis of CDK Substrate Phosphorylation

This technique is used to detect changes in the phosphorylation status of downstream CDK substrates, confirming the on-target activity of this compound within cells.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay kit)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of a CDK substrate, e.g., phospho-Rb and total Rb)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with this compound at the desired concentration and for the appropriate duration. Lyse the cells using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., phospho-Rb) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control protein (e.g., β-actin). Quantify the band intensities to determine the change in phosphorylation.

References

- 1. CDK Substrate Phosphorylation and Ordering the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK/CK1 inhibitors this compound and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. In vitro kinase assay [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of cyclin‐dependent kinases by olomoucine and this compound reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Cyclin-Dependent Kinase Inhibitor, Prevents Replication of Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

Roscovitine: A Technical Guide to a Purine Analog CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roscovitine, also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine (B94841) analog that functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the binding site in the catalytic cleft of the kinase, this compound disrupts cellular processes fundamental to cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its biochemical and cellular effects, detailed experimental protocols for its evaluation, and its clinical context. The information is tailored for professionals in the fields of cancer research, neurobiology, and drug development.

Core Mechanism of Action

This compound is a small molecule inhibitor that exerts its effects by directly competing with adenosine (B11128) triphosphate (ATP) for the binding pocket of target kinases.[3][4] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby blocking the downstream signaling events. The purine structure of this compound mimics the adenine (B156593) base of ATP, allowing it to fit into the catalytic cleft of sensitive kinases.[5] The (R)-stereoisomer is the more biologically active form and is the one most frequently studied.[6][7]

The selectivity of this compound is a key aspect of its activity. It potently inhibits a specific subset of CDKs, primarily those involved in cell cycle regulation and transcription, while showing significantly less activity against others, such as CDK4 and CDK6.[3][4]

Figure 1: Mechanism of competitive inhibition by this compound.

Quantitative Data: Kinase Selectivity and Cellular Potency

The efficacy and selectivity of this compound have been quantified across numerous studies. The following tables summarize its inhibitory concentrations (IC50) against various kinases and its anti-proliferative effects on tumor cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases, highlighting its selectivity for specific CDKs.

| Kinase Target | IC50 (µM) | Reference(s) |

| CDK Targets | ||

| CDK1/cyclin B | 0.65 | [8] |

| CDK2/cyclin A | 0.7 | [8] |

| CDK2/cyclin E | 0.1 - 0.7 | [1][8] |

| CDK5/p25 | 0.16 - 0.2 | [1][6] |

| CDK5/p35 | 0.16 | [8] |

| CDK7/cyclin H | 0.49 - 0.9 | [1][9] |

| CDK9/cyclin T1 | ~0.79 | [1] |

| CDK4/cyclin D1 | >100 | [1][4] |

| CDK6/cyclin D3 | >100 | [1][4] |

| Off-Target Kinases | ||

| ERK1 | 34 | [10] |

| ERK2 | 14 | [1][10] |

| DYRK1A | 1-40 range | [4][6] |

| CK1α/δ | 1-40 range | [4] |

Table 2: Anti-proliferative Activity of this compound

This table summarizes the growth inhibition potential of this compound in various human tumor cell lines.

| Cell Line Context | IC50 for Growth Inhibition (µM) | Reference(s) |

| Average across multiple human tumor cell lines | ~15 - 16 | [1][4][8] |

| Multiple Myeloma cell lines | 15 - 25 | [1] |

| Mantle Cell Lymphoma (Granta-519) | 25 - 50 (induces G2/M arrest) | [1] |

Cellular Effects: Cell Cycle Arrest and Apoptosis Induction

This compound's inhibition of key CDKs triggers two primary cellular outcomes: cell cycle arrest and apoptosis.[3][4] The specific phase of cell cycle arrest (G0, G1, S, or G2/M) can depend on the cell line, dose, and duration of treatment.[4][11][12]

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints of the cell cycle.[13]

-

Apoptosis: this compound induces programmed cell death in a wide range of cancer cells.[4][13] This is achieved by modulating the expression of key apoptosis-regulating proteins. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1 and upregulate pro-apoptotic factors such as p53 and Bax.[4][12] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, further tipping the balance toward cell death.[2]

Figure 2: Signaling pathways affected by this compound leading to cellular outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of a specific CDK/cyclin complex.

Figure 3: Workflow for an in vitro kinase assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant CDK/cyclin complex, a specific substrate (e.g., histone H1 for CDK1/2), and varying concentrations of this compound in a kinase assay buffer.[1]

-

Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.[1]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 10-30 minutes.[1]

-

Termination: Stop the reaction by adding a stop solution, such as an EDTA-containing buffer or SDS-PAGE loading buffer.[1]

-

Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by SDS-PAGE followed by autoradiography or by spotting the mixture onto phosphocellulose filter paper, washing, and performing scintillation counting.[1]

-

Data Analysis: Quantify the amount of incorporated radiolabeled phosphate. Plot the percentage of kinase activity inhibition against the log concentration of this compound to determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle phase distribution.

Figure 4: Workflow for cell cycle analysis.

Methodology:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[12]

-

Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12] RNase A is crucial to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. A sub-G1 peak can also be quantified as an indicator of apoptotic cells with fragmented DNA.[12]

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

References

- 1. benchchem.com [benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Roscovitine's Sphere of Influence: A Technical Guide to Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Roscovitine (CYC202, Seliciclib), a purine (B94841) analog and potent cyclin-dependent kinase (CDK) inhibitor, has garnered significant attention for its therapeutic potential in a range of diseases, most notably cancer.[1][2] Its mechanism of action, centered on the competitive inhibition of the ATP-binding site of CDKs, triggers a cascade of effects on various cellular signaling pathways.[1][3][4][5] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound's primary targets are the cyclin-dependent kinases, leading to profound effects on cell cycle progression and apoptosis.[1][3] However, its influence extends to other critical signaling networks, including the NF-κB, p53, Ras-MAPK, and JAK-STAT pathways.[1][2]

Cell Cycle Regulation

As a potent inhibitor of CDK1, CDK2, CDK7, and CDK9, this compound directly interferes with the machinery that drives the cell cycle.[1] This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions, preventing cellular proliferation.[1][6][7] A key event in this process is the inhibition of Retinoblastoma protein (Rb) phosphorylation.[6][8] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry. Treatment with this compound has been shown to decrease both the phosphorylation and total protein levels of Rb.[6][8]

dot

Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cell lines.[1] This programmed cell death is initiated through the modulation of key proteins in the intrinsic and extrinsic apoptotic pathways. This compound treatment has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, survivin, and XIAP.[1][9] Concurrently, it upregulates the expression of pro-apoptotic proteins, including p53 and its target p53AIP1.[1] The altered balance between pro- and anti-apoptotic BCL-2 family members is a critical factor in this compound-mediated apoptosis.[10]

dot

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[1][11] It can suppress TNF-α induced NF-κB activation by inhibiting the IκB kinase (IKK) activity.[11] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[9][11]

dot

p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of the cellular response to stress, including DNA damage. This compound has been shown to activate and stabilize p53.[1][11] This activation can contribute to the pro-apoptotic effects of the drug. In some cellular contexts, the anticancer effect of this compound is dependent on the presence of a functional p53.[1]

Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. While this compound's primary targets are CDKs, it can also affect the MAPK pathway. Some studies have reported an increase in the phosphorylation of ERK1/2 upon this compound treatment.[6][8] However, despite this activation, this compound still leads to a decrease in cyclin D1 levels, a key downstream target of the MAPK pathway, ultimately contributing to cell cycle arrest.[8]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. This compound has been shown to inhibit STAT5 activity, which can contribute to its pro-apoptotic effects in certain leukemia cell lines.[1] In diffuse large B cell lymphoma (DLBCL), this compound was found to inhibit Stat3/Pim-1 signaling.[12]

Quantitative Data

The inhibitory activity of this compound against various cyclin-dependent kinases is a key determinant of its biological effects. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this potency.

| Kinase Complex | IC50 (µM) | Reference(s) |

| CDK1/cyclin B | 0.65 | [1][3] |

| CDK2/cyclin A | 0.70 | [1] |

| CDK2/cyclin E | 0.1 - 0.7 | [1][13] |

| CDK4/cyclin D1 | >100 | [1][13] |

| CDK5/p25 | 0.16 | [1] |

| CDK5/p35 | 0.16 - 0.2 | [13] |

| CDK6/cyclin D3 | >100 | [1][13] |

| CDK7/cyclin H | 0.46 - 0.49 | [1][13] |

| CDK9/cyclin T1 | 0.60 - ~0.79 | [1][13] |

| ERK1 | ~34 | [7][14] |

| ERK2 | 14 | [7][13] |

The average IC50 for growth inhibition across a panel of human tumor cell lines is approximately 15-16 µM.[1][13]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects on signaling pathways.

Western Blot Analysis

This technique is used to detect changes in the levels and phosphorylation status of specific proteins.

dot

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13] The percentage of the gel depends on the molecular weight of the target protein.

-

-

Protein Transfer:

-

Blocking:

-

Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Detection:

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the activity of a specific kinase.

dot

References

- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. 5-formyl-ctp.com [5-formyl-ctp.com]

- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 16. cytivalifesciences.com [cytivalifesciences.com]

Initial Therapeutic Screenings of Roscovitine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial therapeutic screenings of Roscovitine and its derivatives. This compound, a purine (B94841) analog, has been a subject of extensive research due to its potent and selective inhibition of several cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for essential assays, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action

This compound and its derivatives exert their biological effects primarily by acting as competitive inhibitors at the ATP-binding site of CDKs.[2] This prevents the phosphorylation of key substrates required for cell cycle progression, ultimately leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).[2][3] The primary targets of this compound include CDK1, CDK2, CDK5, CDK7, and CDK9, while it shows poor inhibition of CDK4 and CDK6.[2] The development of this compound derivatives has aimed to improve potency, selectivity, and pharmacokinetic properties.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and some of its notable derivatives against various cyclin-dependent kinases and cancer cell lines. This data provides a comparative view of their potency and selectivity.

Table 1: Inhibitory Activity (IC50, µM) of this compound and Derivatives against Cyclin-Dependent Kinases

| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK5/p25 | CDK7/cyclin H | CDK9/cyclin T1 | Reference |

| This compound | 0.65 | 0.70 | 0.70 | 0.16-0.2 | 0.49 | ~0.79 | [2][4][5] |

| (R)-CR8 | 0.090 | 0.072 | 0.041 | 0.110 | 1.100 | 0.180 | [2] |

| Compound 5 | - | Selectively inhibits | - | Selectively inhibits | - | Selectively inhibits | [6] |

| Compound 4g | - | Highest inhibition | - | - | - | - | [5] |

| LGR1406 | - | - | - | - | - | - | [2] |

Table 2: Anti-proliferative Activity (IC50, µM) of this compound and Derivatives in Cancer Cell Lines

| Compound | A549 (Lung) | MCF7 (Breast) | HCT116 (Colon) | SH-SY5Y (Neuroblastoma) | Multiple Myeloma Cell Lines | Reference |

| This compound | 13.30 ± 1.05 | ~15 | ~9 | 24.2 | 15-25 | [4][5] |

| (R)-CR8 | - | - | - | 0.4 | - | |

| Compound 4g | 0.61 ± 0.06 | - | - | - | - | [5] |

| LGR1406 | - | - | - | - | - | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of this compound derivatives.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant CDK/cyclin enzyme, a suitable substrate (e.g., Histone H1), and the test compound (this compound derivative) at various concentrations in a kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP. Often, a radiolabeled ATP ([γ-32P]ATP) is used for detection.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-